molecular formula C6H4BrNO2 B13655109 2-Bromo-5-hydroxynicotinaldehyde

2-Bromo-5-hydroxynicotinaldehyde

Cat. No.: B13655109
M. Wt: 202.01 g/mol
InChI Key: RCBPPURWHBVDEI-UHFFFAOYSA-N
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Description

2-Bromo-5-hydroxynicotinaldehyde is an organic compound with the molecular formula C6H4BrNO2 It is a derivative of nicotinaldehyde, where the bromine atom is substituted at the second position and a hydroxyl group at the fifth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-hydroxynicotinaldehyde typically involves the bromination of 5-hydroxynicotinaldehyde. One common method includes the use of bromine in the presence of a solvent like dichloromethane. The reaction is carried out at low temperatures to control the reactivity of bromine and ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and bromine concentration, to maximize yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-hydroxynicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-5-hydroxynicotinaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-hydroxynicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration. The bromine and hydroxyl groups play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

    2-Bromo-5-hydroxybenzaldehyde: Similar structure but lacks the pyridine ring.

    2-Hydroxynicotinaldehyde: Lacks the bromine atom but has similar functional groups.

    5-Bromo-2-hydroxynicotinaldehyde: Different position of the bromine atom

Uniqueness: 2-Bromo-5-hydroxynicotinaldehyde is unique due to the specific positioning of the bromine and hydroxyl groups on the nicotinaldehyde framework. This unique arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C6H4BrNO2

Molecular Weight

202.01 g/mol

IUPAC Name

2-bromo-5-hydroxypyridine-3-carbaldehyde

InChI

InChI=1S/C6H4BrNO2/c7-6-4(3-9)1-5(10)2-8-6/h1-3,10H

InChI Key

RCBPPURWHBVDEI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C=O)Br)O

Origin of Product

United States

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